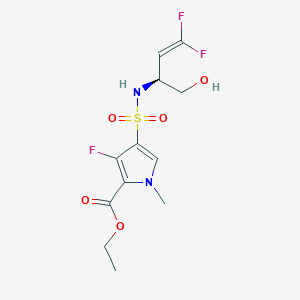
Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique chemical structure, which includes a pyrrole ring, a sulfonamide group, and multiple fluorine atoms. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the sulfonamide group and the fluorine atoms. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
化学反应分析
Types of Reactions
Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorine atoms or other groups in the compound can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the fluorine atoms.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential as a therapeutic agent due to its unique chemical structure.
Industry: Exploring its use in the development of new materials or chemical processes.
作用机制
The mechanism of action of Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate can be compared with other sulfonamide-containing compounds, such as:
Sulfamethoxazole: A well-known antibiotic with a similar sulfonamide group.
Fluoropyrimidines: Compounds with fluorine atoms and pyrimidine rings, used in cancer treatment.
Pyrrole derivatives: Various compounds containing pyrrole rings with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which may confer unique biological activities and chemical properties.
属性
分子式 |
C12H15F3N2O5S |
|---|---|
分子量 |
356.32 g/mol |
IUPAC 名称 |
ethyl 4-[[(2S)-4,4-difluoro-1-hydroxybut-3-en-2-yl]sulfamoyl]-3-fluoro-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C12H15F3N2O5S/c1-3-22-12(19)11-10(15)8(5-17(11)2)23(20,21)16-7(6-18)4-9(13)14/h4-5,7,16,18H,3,6H2,1-2H3/t7-/m0/s1 |
InChI 键 |
GFTZAAOFOMCICP-ZETCQYMHSA-N |
手性 SMILES |
CCOC(=O)C1=C(C(=CN1C)S(=O)(=O)N[C@H](CO)C=C(F)F)F |
规范 SMILES |
CCOC(=O)C1=C(C(=CN1C)S(=O)(=O)NC(CO)C=C(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13362478.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13362497.png)



![1-[1-(4-tert-butylphenyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B13362514.png)



![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362537.png)
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-one](/img/structure/B13362546.png)
![6,6'-Dimethoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B13362554.png)

